Terflavoxate

Beschreibung

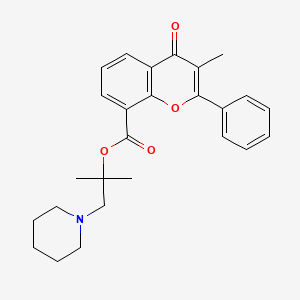

Structure

3D Structure

Eigenschaften

CAS-Nummer |

86433-40-1 |

|---|---|

Molekularformel |

C26H29NO4 |

Molekulargewicht |

419.5 g/mol |

IUPAC-Name |

(2-methyl-1-piperidin-1-ylpropan-2-yl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate |

InChI |

InChI=1S/C26H29NO4/c1-18-22(28)20-13-10-14-21(24(20)30-23(18)19-11-6-4-7-12-19)25(29)31-26(2,3)17-27-15-8-5-9-16-27/h4,6-7,10-14H,5,8-9,15-17H2,1-3H3 |

InChI-Schlüssel |

VQTYZZPDAFGNCK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4 |

Andere CAS-Nummern |

86433-40-1 |

Synonyme |

Rec 15-2053 terflavoxate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Terflavoxate: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terflavoxate is a flavone derivative that was investigated for its spasmolytic properties, particularly for the treatment of urinary frequency and incontinence associated with overactive bladder.[1] As an analogue of flavoxate, this compound was developed to offer a more potent and stable therapeutic option.[2] Despite showing promise in preclinical studies, its clinical development was discontinued in the late 1990s.[3] This guide provides a detailed technical overview of the mechanism of action of this compound, based on available preclinical research. The primary focus is on its effects on smooth muscle contractility, ion channel interactions, and receptor binding profiles.

Core Mechanism of Action: Calcium Channel Antagonism

-

Inhibition of Potassium-Induced Contractions: this compound effectively inhibits contractions of isolated bladder smooth muscle strips induced by high concentrations of potassium (K+).[1] High K+ concentrations cause membrane depolarization, which in turn opens voltage-dependent L-type calcium channels, leading to an influx of extracellular calcium and subsequent muscle contraction. By inhibiting these contractions, this compound demonstrates its ability to block this critical calcium entry pathway.

-

Mixed Antagonism of Calcium-Induced Contractions: In potassium-depolarized bladder strips, where contractions are directly induced by the addition of calcium, this compound acts as a mixed antagonist. This is in contrast to dihydropyridine calcium channel blockers like nifedipine and nicardipine, which act as competitive antagonists in this experimental model. This suggests that this compound's interaction with the calcium channel may be more complex than that of traditional dihydropyridines.

The calcium antagonistic effects are considered the primary drivers of the smooth muscle relaxant properties of this compound.

Secondary and Differentiating Mechanisms

While calcium channel blockade is the primary mechanism, the pharmacological profile of this compound is further defined by its activity, or lack thereof, at other cellular targets.

Muscarinic Receptor Interactions

This compound exhibits a micromolar affinity for muscarinic receptors in the bladder and brain. However, its activity on carbachol-induced contractions in rat bladder tissue is non-competitive, indicating that it is not a functional antimuscarinic agent. This is a significant point of differentiation from other treatments for overactive bladder, such as oxybutynin, which are primarily anticholinergic.

Furthermore, this compound inhibits contractions induced by electrical field stimulation by over 50%. As field stimulation triggers the release of various neurotransmitters, not just acetylcholine, this finding suggests a mechanism of action beyond simple muscarinic receptor blockade and further supports a direct effect on the smooth muscle.

Potential for Phosphodiesterase Inhibition

Summary of Preclinical Findings

The following table summarizes the key preclinical findings related to the mechanism of action of this compound.

| Experimental Model | Agonist/Stimulus | Key Finding for this compound | Inferred Mechanism | Reference(s) |

| Isolated Rat Bladder Strips | Carbachol | Non-competitive antagonism | Not a functional antimuscarinic agent | |

| Isolated Rabbit Bladder Strips | Electrical Field Stimulation | >50% inhibition of contractions | Mechanism other than anticholinergic action; likely direct muscle relaxation | |

| Isolated Bladder Strips | High K+ | Inhibition of both phasic and tonic contractions | Calcium channel blockade | |

| Potassium-Depolarized Bladder Strips | Calcium | Mixed antagonism | Atypical calcium channel antagonism compared to dihydropyridines | |

| Bladder and Brain Tissue | N/A (Binding Assay) | Micromolar affinity for muscarinic receptors | Receptor binding does not translate to functional antagonism |

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the spasmolytic activity of compounds like this compound.

Isolated Tissue Bath for Smooth Muscle Contractility

This in vitro method is used to measure the isometric contraction and relaxation of smooth muscle strips.

-

Tissue Preparation:

-

Urinary bladders are excised from euthanized animals (e.g., Sprague-Dawley rats, rabbits).

-

The bladder is placed in a physiological salt solution (PSS), such as Krebs-Henseleit solution, and dissected to obtain longitudinal smooth muscle strips.

-

-

Mounting:

-

The tissue strips are mounted vertically in an organ bath containing warmed (37°C) and aerated (95% O2, 5% CO2) PSS.

-

One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

-

Equilibration and Tensioning:

-

The tissue is allowed to equilibrate for a period of time (e.g., 60 minutes) under a basal tension (e.g., 1-2 grams).

-

The PSS is changed periodically during equilibration.

-

-

Induction of Contraction:

-

A contractile agent is added to the organ bath. Common agents include:

-

Carbachol: A muscarinic receptor agonist.

-

High Potassium (K+) Solution: To induce depolarization and open voltage-gated calcium channels.

-

Electrical Field Stimulation (EFS): To stimulate intramural nerves.

-

-

-

Application of Test Compound:

-

Once a stable contraction is achieved, this compound is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

-

The resulting relaxation is recorded.

-

-

Data Analysis:

-

The relaxation is expressed as a percentage of the maximal contraction induced by the agonist.

-

Concentration-response curves are plotted to determine parameters such as IC50 values.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical framework for determining this compound's mechanism of action.

Caption: Signaling pathways in smooth muscle contraction and points of intervention for this compound.

Caption: Experimental workflow for elucidating this compound's primary mechanism of action.

Conclusion

References

Pharmacological Profile of Terflavoxate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terflavoxate hydrochloride, also known as REC 15/2053, is a flavone derivative investigated for its spasmolytic properties, primarily targeting the smooth muscle of the urinary bladder. Developed as a more potent and stable analog of flavoxate, its pharmacological profile is characterized by a primary mechanism of action involving calcium channel antagonism. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound hydrochloride, detailing its mechanism of action, pharmacodynamics, and available quantitative data. The guide includes detailed experimental protocols for key in vitro assays and visual representations of its signaling pathway and experimental workflows to support further research and development in the field of urology.

Introduction

This compound hydrochloride (chemical name: 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid 1,1-dimethyl-2-(N-piperidinyl)ethyl ester hydrochloride) is a synthetic flavone derivative with notable spasmolytic activity on the lower urinary tract.[1] It was developed as an analog of flavoxate with the aim of improving potency and stability.[2] Preclinical investigations have primarily focused on its potential as a therapeutic agent for overactive bladder (OAB) and other urinary tract disorders characterized by detrusor muscle instability.[2] Although it progressed to Phase II clinical trials for urination disorders, these trials were ultimately discontinued.[2] This guide synthesizes the available preclinical data to provide a detailed pharmacological profile of this compound hydrochloride.

Mechanism of Action

The primary mechanism of action of this compound hydrochloride is the blockade of L-type voltage-dependent calcium channels.[3] This distinguishes it from traditional anticholinergic agents used in the management of OAB. By inhibiting the influx of extracellular calcium into bladder smooth muscle cells, this compound hydrochloride reduces the intracellular calcium concentration required for the activation of calmodulin and subsequently, myosin light chain kinase (MLCK). This leads to a decrease in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and a reduction in bladder contractility.

While this compound hydrochloride exhibits a weak affinity for muscarinic receptors, its functional activity is not primarily mediated through muscarinic receptor antagonism. In vitro studies have shown that its inhibition of carbachol-induced bladder contractions is non-competitive, further supporting a mechanism of action distinct from direct muscarinic receptor blockade.

Signaling Pathway

The signaling pathway for this compound hydrochloride's spasmolytic effect on bladder smooth muscle is initiated by its interaction with L-type calcium channels.

Pharmacodynamics

In Vitro Spasmolytic Activity

Preclinical studies have consistently demonstrated the spasmolytic effects of this compound hydrochloride on isolated urinary bladder strips from various species, including rats, rabbits, and humans. It has been shown to inhibit contractions induced by various stimuli, including high potassium (KCl), the muscarinic agonist carbachol, and electrical field stimulation.

Notably, this compound hydrochloride was found to be as effective as flavoxate, oxybutynin, and terodiline in inhibiting both the phasic and tonic components of K+-induced contractions. Furthermore, it inhibited field stimulation-induced contractions of rabbit bladder strips by more than 50%, suggesting a non-muscarinic mechanism of action.

Quantitative Data

The following tables summarize the available quantitative data for this compound hydrochloride and comparator compounds from in vitro studies.

Table 1: Receptor Binding Affinities (IC50 Values)

| Compound | [3H]Nitrendipine Binding Sites (L-type Ca²⁺ Channels) | Muscarinic Receptors | α1-Adrenergic Receptors |

| This compound HCl (REC 15/2053) | 14 µM | 18 µM | Inactive |

| Flavoxate | Inactive | 12.2 µM | Not Reported |

| Oxybutynin | 44.4 µM | 5.4 nM | Not Reported |

| Terodiline | Not Reported | 588 nM | Not Reported |

| Imipramine | Not Reported | 653 nM | 248 nM |

Table 2: In Vitro Functional Activity on Bladder Smooth Muscle

| Compound | Inhibition of K⁺-induced Contractions | Inhibition of Carbachol-induced Contractions | Inhibition of Field Stimulation-induced Contractions |

| This compound HCl (REC 15/2053) | Equally effective to flavoxate, oxybutynin, and terodiline | Non-competitive antagonism | >50% inhibition in rabbit bladder strips |

| Flavoxate | Effective | Effective | Effective |

| Oxybutynin | Effective | Competitive antagonism | Less than 50% inhibition |

| Terodiline | Effective | Competitive antagonism | Less than 50% inhibition |

Pharmacokinetics

Detailed in vivo pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of this compound hydrochloride, are not extensively available in the public domain. Preclinical development would have involved such studies in animal models to predict its behavior in humans, but specific parameters have not been published.

Clinical Trials

This compound hydrochloride was under Phase II clinical development for the treatment of urination disorders. However, these trials were discontinued in the late 1990s. The specific reasons for discontinuation and the detailed results from these clinical studies have not been publicly disclosed.

Experimental Protocols

In Vitro Isometric Contraction of Bladder Smooth Muscle Strips

This protocol outlines the general methodology used to assess the spasmolytic activity of compounds on isolated bladder tissue.

Methodology:

-

Tissue Preparation: Laboratory animals (e.g., Sprague-Dawley rats, New Zealand white rabbits) are euthanized according to ethical guidelines. The urinary bladder is quickly excised and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7). Longitudinal strips of the detrusor muscle are carefully dissected.

-

Experimental Setup: The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer to record changes in tension. An optimal resting tension is applied, and the tissue is allowed to equilibrate.

-

Experimental Procedure: After equilibration, stable and reproducible contractions are induced using contractile agents such as high potassium chloride (KCl) solution (to induce depolarization-mediated contraction), carbachol (a muscarinic agonist), or electrical field stimulation (EFS) (to induce nerve-mediated contractions). Once a stable contraction is achieved, this compound hydrochloride is added to the organ bath in a cumulative manner, and the resulting relaxation is recorded.

-

Data Analysis: The inhibitory effect of this compound hydrochloride is quantified by measuring the percentage reduction in the amplitude of the induced contractions. Concentration-response curves are then plotted to determine the potency of the compound, often expressed as the IC50 value (the concentration required to produce 50% of the maximum inhibition).

Patch-Clamp Electrophysiology for Calcium Channel Antagonism

This protocol describes the whole-cell patch-clamp technique used to measure the effect of this compound hydrochloride on L-type calcium channel currents in isolated bladder smooth muscle cells (myocytes).

Methodology:

-

Cell Isolation: Single smooth muscle cells are enzymatically dispersed from the detrusor muscle of the urinary bladder.

-

Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is employed. A glass micropipette with a small tip diameter is pressed against the cell membrane to form a high-resistance "giga-seal." The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.

-

Voltage Clamp: The cell membrane potential is held at a specific voltage (holding potential) by a voltage-clamp amplifier. Depolarizing voltage steps are then applied to activate voltage-gated calcium channels.

-

Measurement of Calcium Currents: The influx of calcium ions (or barium ions, often used as a charge carrier through calcium channels) is measured as an inward electrical current.

-

Drug Application: this compound hydrochloride is applied to the cell via the extracellular solution. The effect of the compound on the amplitude and kinetics of the calcium channel currents is then recorded and quantified.

Discussion and Future Directions

The preclinical data for this compound hydrochloride strongly suggest that its spasmolytic effect on the urinary bladder is primarily mediated by the blockade of L-type calcium channels. Its weak affinity for muscarinic receptors indicates a favorable profile compared to traditional anticholinergic agents, potentially with fewer side effects such as dry mouth and constipation.

The discontinuation of its clinical development in Phase II trials leaves questions about its efficacy and safety in humans unanswered. The lack of publicly available in vivo pharmacokinetic data is a significant gap in its pharmacological profile.

Future research could focus on several areas:

-

In vivo studies: Conducting in vivo studies in animal models of OAB to evaluate the efficacy and pharmacokinetic profile of this compound hydrochloride. Cystometry studies would be particularly valuable to assess its effects on bladder capacity, voiding pressure, and the frequency of non-voiding contractions.

-

Selectivity Profiling: Further investigation into the selectivity of this compound hydrochloride for bladder smooth muscle L-type calcium channels over those in other tissues (e.g., cardiovascular system) would be crucial for assessing its potential safety margin.

-

Metabolite Activity: Identifying the metabolites of this compound hydrochloride and characterizing their pharmacological activity would provide a more complete understanding of its in vivo effects.

Conclusion

This compound hydrochloride is a flavone derivative with a clear mechanism of action as a calcium channel antagonist in bladder smooth muscle. The available preclinical data demonstrate its potential as a spasmolytic agent for the treatment of lower urinary tract disorders. While its clinical development was halted, the detailed pharmacological profile presented in this guide provides a valuable resource for researchers and scientists interested in the development of novel therapies for overactive bladder and related conditions. Further investigation into its in vivo properties and the reasons for its clinical discontinuation could provide important insights for the future of drug development in this therapeutic area.

References

- 1. This compound hydrochloride | 86433-39-8 | Benchchem [benchchem.com]

- 2. The effects of flavoxate hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound on stimulated contractions of urinary bladder in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Terflavoxate: A Technical Guide on a Flavone Derivative with Spasmolytic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terflavoxate is a flavone derivative that has demonstrated significant spasmolytic properties, particularly on urinary bladder smooth muscle. Developed as an analog of flavoxate, its mechanism of action is primarily attributed to calcium channel antagonism, distinguishing it from traditional antimuscarinic agents used in the management of overactive bladder. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, comparative efficacy, and the experimental protocols used for its evaluation. Due to the discontinuation of its clinical development, publicly available quantitative data is limited; however, this guide synthesizes the existing qualitative and comparative findings to offer a detailed understanding of this compound for research and drug development professionals.

Introduction

Flavone derivatives are a class of compounds that have been investigated for a variety of pharmacological activities. This compound (also known as REC 15/2053) emerged from research focused on developing more potent and stable analogs of flavoxate, a known spasmolytic agent.[1] The primary therapeutic target for this compound was the smooth muscle of the urinary bladder, with the aim of treating conditions such as overactive bladder.[1][2] Early preclinical studies focused on characterizing its pharmacological profile and comparing its spasmolytic activity to existing drugs.[1]

Mechanism of Action

The spasmolytic effects of this compound are primarily mediated through the antagonism of calcium channels (Ca++-antagonistic effects).[2] This mechanism is distinct from many other drugs used for overactive bladder, which often exert their effects through antimuscarinic pathways.

While this compound has shown some affinity for muscarinic receptors at the micromolar level, its activity on carbachol-induced contractions of the rat bladder is non-competitive, indicating a lack of functional antimuscarinic properties. The key evidence for its calcium antagonistic mechanism comes from in vitro studies on isolated bladder strips. This compound was found to be effective in inhibiting contractions induced by high concentrations of potassium (K+). High K+ concentrations cause membrane depolarization, leading to the opening of voltage-dependent calcium channels and subsequent smooth muscle contraction. The ability of this compound to inhibit these contractions suggests a direct interference with calcium influx.

Furthermore, in studies on calcium-induced contractions in potassium-depolarized bladder strips, this compound behaved as a mixed antagonist, which differentiates it from competitive calcium channel blockers like nifedipine and nicardipine. This suggests a more complex interaction with the calcium channels or downstream signaling pathways.

Signaling Pathway of this compound's Spasmolytic Action

The following diagram illustrates the proposed signaling pathway for this compound's spasmolytic effect on smooth muscle cells.

Comparative Efficacy

In vitro studies have compared the spasmolytic activity of this compound with other agents used for overactive bladder, including flavoxate, oxybutynin, and terodiline.

| Compound | Primary Mechanism of Action | Comparative Efficacy in Inhibiting K+-Induced Contractions | Antagonism of Calcium-Induced Contractions |

| This compound | Ca++-Antagonist (Mixed) | Equally effective as flavoxate, oxybutynin, and terodiline | Mixed Antagonist |

| Flavoxate | Ca++-Antagonist | Equally effective as this compound, oxybutynin, and terodiline | Mixed Antagonist |

| Oxybutynin | Antimuscarinic & Ca++-Antagonist | Equally effective as this compound, flavoxate, and terodiline | Mixed Antagonist |

| Terodiline | Antimuscarinic & Ca++-Antagonist | Equally effective as this compound, flavoxate, and oxybutynin | Mixed Antagonist |

| Nifedipine | Ca++-Antagonist (Competitive) | More potent than this compound and the other compared spasmolytics | Competitive Antagonist |

| Nicardipine | Ca++-Antagonist (Competitive) | More potent than this compound and the other compared spasmolytics | Competitive Antagonist |

Experimental Protocols

The following sections detail the general methodologies employed in the in vitro evaluation of this compound's spasmolytic properties.

Isolated Bladder Strip Contraction Assay

This assay is a standard method to assess the direct effect of a compound on smooth muscle contractility.

Objective: To measure the effect of this compound on smooth muscle contractions induced by various stimuli.

Methodology:

-

Tissue Preparation: Urinary bladders are excised from laboratory animals (e.g., rats, rabbits). Longitudinal smooth muscle strips are carefully dissected in a physiological salt solution (e.g., Krebs-Henseleit solution).

-

Organ Bath Setup: The tissue strips are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Transducer Connection: One end of the tissue strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

-

Induction of Contraction: Contractions are induced by adding a contractile agent to the organ bath. Common agents include:

-

High Potassium (K+) Solution: To induce depolarization and open voltage-gated calcium channels.

-

Carbachol: A muscarinic agonist to induce receptor-mediated contractions.

-

Electrical Field Stimulation (EFS): To stimulate nerve endings within the tissue and induce neurotransmitter release.

-

-

Application of this compound: After a stable contraction is achieved, this compound is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

-

Data Recording and Analysis: The inhibitory effect of this compound on the induced contractions is recorded and analyzed to determine its potency and efficacy.

Experimental Workflow for In Vitro Spasmolytic Assay

The following diagram outlines the typical workflow for evaluating a compound's spasmolytic activity using an isolated organ bath setup.

Conclusion

This compound is a flavone derivative with pronounced spasmolytic properties, primarily acting as a calcium channel antagonist. In vitro studies have demonstrated its efficacy in inhibiting smooth muscle contractions of the urinary bladder, with a mechanism that is distinct from antimuscarinic agents. While its clinical development was discontinued, the available preclinical data provide valuable insights into its pharmacological profile. The information presented in this technical guide, including the proposed mechanism of action, comparative efficacy, and detailed experimental protocols, serves as a useful resource for researchers and professionals in the field of drug discovery and development, particularly for those investigating novel treatments for urological disorders involving smooth muscle dysfunction. Further research would be necessary to elucidate the precise molecular interactions of this compound with calcium channels and to obtain quantitative measures of its potency.

References

Unveiling the Spasmolytic Potential: A Technical Guide to the Smooth Muscle Relaxant Properties of Terflavoxate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the smooth muscle relaxant properties of Terflavoxate (also known as REC 15/2053), a flavone derivative with significant potential in the management of smooth muscle hypercontractility, particularly within the urinary tract. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes the proposed mechanism of action to support further research and development in this area.

Core Mechanism of Action: A Calcium-Centric Approach

This compound exerts its smooth muscle relaxant effects primarily through the antagonism of calcium (Ca²⁺) channels.[1] Unlike many traditional antispasmodics that target muscarinic receptors, this compound's activity is not functionally antimuscarinic.[1] While it shows a weak affinity for muscarinic receptors at micromolar concentrations, its primary spasmolytic action is attributed to its effects on calcium influx.[1][2][3]

Preclinical studies indicate that this compound behaves as a mixed antagonist to calcium-induced contractions in potassium-depolarized smooth muscle strips. This suggests a mechanism that interferes with the entry of extracellular calcium, a critical step in the initiation and maintenance of smooth muscle contraction. The Ca²⁺-antagonistic effects are considered the main driver of its smooth muscle relaxant properties.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (REC 15/2053) and comparative compounds from in vitro binding studies.

Table 1: Receptor and Ion Channel Binding Affinity of this compound and Comparative Spasmolytics

| Compound | Target | IC50 (µM) | Reference |

| This compound (REC 15/2053) | [3H]nitrendipine sites (L-type Ca²⁺ channels) | 14 | **** |

| This compound (REC 15/2053) | Muscarinic Receptors | 18 | **** |

| Flavoxate | Muscarinic Receptors | 12.2 | |

| Oxybutynin | Muscarinic Receptors | 0.0054 | |

| Oxybutynin | [3H]nitrendipine sites (L-type Ca²⁺ channels) | 44.4 | |

| Emepronium bromide | Muscarinic Receptors | 0.236 | |

| Terodiline | Muscarinic Receptors | 0.588 | |

| Imipramine | α1-adrenergic Receptors | 0.248 | |

| Imipramine | Muscarinic Receptors | 0.653 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Detailed Experimental Protocols

The following are detailed, representative methodologies for key experiments cited in the investigation of this compound's smooth muscle relaxant properties. These protocols are based on standard organ bath techniques for studying smooth muscle contractility.

Carbachol-Induced Contractions in Rat Urinary Bladder Strips

This experiment assesses the effect of this compound on contractions induced by a muscarinic agonist, carbachol, to determine any anticholinergic activity.

3.1.1. Tissue Preparation

-

Male Sprague-Dawley rats are euthanized via an approved method.

-

The urinary bladder is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11).

-

The bladder is opened, and the mucosal layer is gently removed.

-

Longitudinal smooth muscle strips (approximately 10 mm long and 2 mm wide) are prepared from the bladder body.

3.1.2. Experimental Setup

-

Each bladder strip is mounted vertically in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

The strips are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bath solution being replaced every 15 minutes.

3.1.3. Contraction Protocol

-

After equilibration, a cumulative concentration-response curve to carbachol (e.g., 10⁻⁸ M to 10⁻⁴ M) is established to determine the baseline contractile response.

-

The tissues are then washed to return to baseline tension.

-

Strips are pre-incubated with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).

-

A second cumulative concentration-response curve to carbachol is then generated in the presence of this compound.

3.1.4. Data Analysis

-

The contractile responses are recorded and measured as the change in tension (in grams or millinewtons).

-

The effect of this compound is quantified by comparing the carbachol concentration-response curves in the absence and presence of the compound. A non-competitive antagonism would be indicated by a depression of the maximal response to carbachol without a significant rightward shift of the EC50.

K⁺-Induced Contractions in Rabbit Bladder Strips

This experiment evaluates the effect of this compound on contractions induced by high potassium, which causes membrane depolarization and influx of extracellular Ca²⁺ through voltage-gated calcium channels.

3.2.1. Tissue Preparation

-

Male rabbits are euthanized, and the urinary bladder is excised and prepared as described for the rat bladder, yielding longitudinal smooth muscle strips.

3.2.2. Experimental Setup

-

The experimental setup is identical to that described for the carbachol-induced contraction experiment.

3.2.3. Contraction Protocol

-

After equilibration, the bladder strips are exposed to a high-potassium Krebs-Henseleit solution (e.g., 80 mM KCl, with an equimolar reduction in NaCl to maintain osmolarity). This will induce a sustained contraction.

-

The contraction is allowed to reach a stable plateau.

-

This compound is then added to the bath in a cumulative manner to assess its relaxant effect on the pre-contracted tissue.

-

Alternatively, tissues can be pre-incubated with this compound before the addition of the high-potassium solution to evaluate its inhibitory effect.

3.2.4. Data Analysis

-

The relaxant effect of this compound is expressed as a percentage of the maximal contraction induced by the high-potassium solution.

-

An IC50 value for the relaxant effect can be calculated.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound's action and a typical experimental workflow.

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

References

Terflavoxate's Role as a Calcium Channel Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terflavoxate, a flavone derivative with spasmolytic properties, has been identified as a smooth muscle relaxant primarily through the antagonism of calcium channels. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action as a calcium channel antagonist. While comprehensive quantitative data and detailed experimental protocols from primary literature are not fully available in the public domain, this document provides a thorough overview based on existing abstracts and general pharmacological principles. The key finding is that this compound inhibits bladder smooth muscle contraction by blocking calcium influx, though its antagonistic profile appears to differ from classical dihydropyridine calcium channel blockers.

Introduction

Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, often stemming from involuntary contractions of the detrusor muscle. Pharmacological interventions commonly target the neuromuscular control of the bladder. This compound has been investigated for its potential in this therapeutic area due to its spasmolytic effects on urinary tract smooth muscle.[1] The primary mechanism underlying this action is believed to be its role as a calcium channel antagonist.[1][2]

Mechanism of Action: Calcium Channel Antagonism

The contraction of detrusor smooth muscle is critically dependent on an increase in intracellular calcium concentration ([Ca²⁺]i). A key pathway for this increase is the influx of extracellular Ca²⁺ through L-type voltage-gated calcium channels upon membrane depolarization.

This compound is understood to exert its relaxant effect by blocking these L-type calcium channels.[1] By inhibiting the influx of Ca²⁺, this compound reduces the availability of intracellular calcium required to initiate the contractile cascade, leading to smooth muscle relaxation.

Signaling Pathway

The general mechanism of action for a calcium channel antagonist like this compound in bladder smooth muscle is illustrated in the following signaling pathway diagram.

Caption: General mechanism of this compound as a calcium channel antagonist.

Preclinical Data Summary

The most detailed publicly available information comes from a study by Testa et al. (1993), which compared this compound to other agents used for overactive detrusor. The following table summarizes the qualitative findings from the abstract of this study.

Table 1: Qualitative Comparison of this compound's Effects on Bladder Contractions

| Compound | Primary Mechanism(s) | Effect on K⁺-induced Contractions | Antagonism of Ca²⁺-induced Contractions |

| This compound | Ca²⁺ Channel Antagonist | Inhibits both phasic and tonic components | Mixed Antagonist |

| Flavoxate | Ca²⁺ Channel Antagonist | Inhibits both phasic and tonic components | Mixed Antagonist |

| Oxybutynin | Muscarinic Antagonist, Ca²⁺ Channel Antagonist | Inhibits both phasic and tonic components | Mixed Antagonist |

| Terodiline | Muscarinic Antagonist, Ca²⁺ Channel Antagonist | Inhibits both phasic and tonic components | Mixed Antagonist |

| Nifedipine | Ca²⁺ Channel Antagonist | Potent inhibitor, more effective on tonic component | Competitive Antagonist |

| Nicardipine | Ca²⁺ Channel Antagonist | Potent inhibitor, more effective on tonic component | Competitive Antagonist |

Data derived from the abstract of Testa R, et al. Arzneimittelforschung. 1993 Feb;43(2):122-8.[3]

The key takeaway is that this compound effectively inhibits contractions induced by high potassium (which directly opens voltage-gated calcium channels). However, its "mixed" antagonism of calcium-induced contractions suggests a different binding interaction compared to the "competitive" antagonism of dihydropyridines like nifedipine and nicardipine.

Experimental Protocols

While the exact protocols for the this compound studies are not available, a standard methodology for assessing the effects of compounds on isolated bladder tissue is presented below. This representative protocol outlines the key steps in an in vitro bladder strip assay.

Tissue Preparation and Mounting

-

Animals: Male Sprague-Dawley rats are euthanized according to institutional guidelines.

-

Dissection: The urinary bladder is rapidly excised and placed in cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).

-

Strip Preparation: The bladder is cleaned of surrounding connective tissue, and longitudinal strips of detrusor muscle (approx. 10 mm x 2 mm) are prepared.

-

Mounting: Each strip is suspended in a 10 mL organ bath containing oxygenated Krebs-Henseleit solution at 37°C. One end is attached to a fixed point, and the other to an isometric force transducer.

Isometric Tension Measurement

-

Equilibration: Tissues are equilibrated for 60-90 minutes under a resting tension of 1.0 g, with solution changes every 15 minutes.

-

Viability Test: A contractile response is elicited with 80 mM KCl to ensure tissue viability.

-

Induction of Contraction: After washout, a sustained contraction is induced with 80 mM KCl.

-

Compound Administration: Once the KCl-induced contraction is stable, this compound is added cumulatively in increasing concentrations to the organ bath.

-

Data Acquisition and Analysis: The resulting relaxation is recorded and expressed as a percentage of the initial KCl-induced contraction. A concentration-response curve is generated to determine the IC₅₀ value.

Experimental Workflow

The general workflow for an in vitro study of a compound like this compound on isolated bladder tissue is depicted below.

Caption: A typical workflow for testing compounds on isolated bladder tissue.

Discussion and Future Directions

The available evidence positions this compound as a calcium channel antagonist with smooth muscle relaxant properties. Its efficacy in inhibiting K⁺-induced contractions in bladder tissue provides strong support for this mechanism. The designation of its action as "mixed antagonism" of Ca²⁺-induced contractions warrants further investigation to understand its precise interaction with the L-type calcium channel and to explore if other secondary mechanisms contribute to its overall pharmacological profile.

For future research, obtaining quantitative data such as IC₅₀ and Kᵢ values for this compound's calcium channel antagonism is crucial for a comprehensive understanding of its potency and for comparative analysis with other spasmolytics. Further studies employing patch-clamp electrophysiology could elucidate the specifics of its interaction with the calcium channel at a molecular level.

Conclusion

This compound demonstrates a clear role as a calcium channel antagonist, which is the primary mechanism for its spasmolytic effects on bladder smooth muscle. While a lack of publicly available, detailed quantitative data and protocols limits a full characterization, the existing information provides a solid foundation for its classification and suggests a potentially unique profile compared to established calcium channel blockers. Further research is needed to fully delineate its pharmacological properties and therapeutic potential.

References

- 1. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of this compound on stimulated contractions of urinary bladder in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Terflavoxate for Overactive Detrusor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terflavoxate, a flavone derivative, has been investigated for its potential therapeutic application in overactive detrusor, a condition characterized by involuntary contractions of the bladder's detrusor muscle. Preclinical research, primarily from in vitro studies, suggests that this compound's mechanism of action is distinct from traditional antimuscarinic agents. The available data points towards calcium channel antagonism as the principal pathway for its spasmolytic effects on bladder smooth muscle. This document provides a comprehensive overview of the existing preclinical data on this compound, including its proposed mechanism of action, in vitro pharmacological effects, and relevant experimental protocols. It is important to note that publicly available data on this compound is limited, with significant gaps in in vivo efficacy, pharmacokinetics, and safety toxicology.

Introduction

Overactive bladder (OAB) is a prevalent condition significantly impacting the quality of life. The underlying pathophysiology often involves detrusor overactivity, leading to symptoms of urinary urgency, frequency, and incontinence. While antimuscarinic drugs are a cornerstone of OAB treatment, their side effects can limit patient compliance. This compound (CAS 86433-39-8) emerged as a potential alternative with a different mechanism of action. As a flavone derivative, it shares a structural backbone with compounds known for their biological activities. Preclinical investigations have focused on elucidating its smooth muscle relaxant properties.

Proposed Mechanism of Action: Calcium Channel Antagonism

The primary mechanism responsible for this compound's smooth muscle relaxant properties is believed to be its role as a calcium channel antagonist.[1][2][3] Unlike antimuscarinic drugs that block acetylcholine receptors, this compound appears to directly interfere with the influx of extracellular calcium into detrusor smooth muscle cells, a critical step for muscle contraction. While it has shown some affinity for muscarinic receptors at the micromolar level, its functional activity on carbachol-induced contractions is non-competitive, indicating this is not its primary mode of action.[3]

The following diagram illustrates the proposed signaling pathway for this compound's action on detrusor smooth muscle cells.

In Vitro Pharmacology

The primary evidence for this compound's activity comes from in vitro studies on isolated bladder tissues. A key study by Testa et al. (1993) investigated its antispasmodic effects in comparison to other drugs used for overactive detrusor.

Effects on Induced Contractions

-

Potassium Chloride (K+)-Induced Contractions: this compound was shown to be effective in inhibiting the tonic and phasic components of contractions induced by high potassium concentrations. This method of inducing contraction is dependent on the influx of extracellular calcium through voltage-gated calcium channels, supporting the calcium antagonist mechanism. This compound's efficacy was comparable to that of flavoxate, oxybutynin, and terodiline in this assay.[3]

-

Electrical Field Stimulation (EFS)-Induced Contractions: this compound significantly inhibited contractions induced by electrical field stimulation in rabbit bladder strips by more than 50%. EFS triggers the release of neurotransmitters that cause smooth muscle contraction. The ability of this compound to inhibit these contractions, unlike antimuscarinic drugs, further suggests a mechanism of action downstream of receptor activation, likely at the level of calcium influx.

-

Carbachol-Induced Contractions: While showing micromolar affinity for muscarinic receptors, this compound's antagonism of carbachol-induced contractions in rat bladder was non-competitive, indicating it does not function as a classical competitive antimuscarinic agent.

Data Presentation

Due to the limited availability of full-text articles, specific quantitative data such as IC50 or pA2 values for this compound are not publicly accessible. The following table illustrates the type of data that would be crucial for a comprehensive evaluation of this compound's in vitro profile.

| Compound | Target/Stimulus | Species | Tissue | Parameter | Value (µM) | Reference |

| This compound | K+ (60 mM) | Rat | Detrusor Strip | IC50 | Data not available | Testa et al., 1993 |

| This compound | Electrical Field Stimulation | Rabbit | Detrusor Strip | IC50 | Data not available | Testa et al., 1993 |

| This compound | Carbachol | Rat | Detrusor Strip | pA2 | Data not available | Testa et al., 1993 |

| This compound | Muscarinic Receptors | Rat | Bladder/Brain | Ki | Micromolar range | Testa et al., 1993 |

| Flavoxate | K+ (60 mM) | Rat | Detrusor Strip | IC50 | Data not available | Testa et al., 1993 |

| Oxybutynin | K+ (60 mM) | Rat | Detrusor Strip | IC50 | Data not available | Testa et al., 1993 |

| Terodiline | K+ (60 mM) | Rat | Detrusor Strip | IC50 | Data not available | Testa et al., 1993 |

| Nifedipine | K+ (60 mM) | Rat | Detrusor Strip | IC50 | Data not available | Testa et al., 1993 |

| Nicardipine | K+ (60 mM) | Rat | Detrusor Strip | IC50 | Data not available | Testa et al., 1993 |

Note: This table is for illustrative purposes to show the required data for a complete preclinical profile. The values are stated as "Data not available" as they could not be retrieved from publicly accessible sources.

Experimental Protocols

The following is a generalized protocol for an in vitro bladder strip contractility assay, based on standard pharmacological methods and the descriptions in the available literature.

In Vitro Bladder Strip Contractility Assay

Objective: To assess the effect of this compound on the contractility of isolated detrusor smooth muscle strips in response to various contractile agents.

Materials:

-

Male Sprague-Dawley rats or New Zealand white rabbits.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7), continuously gassed with 95% O2 / 5% CO2.

-

Contractile agents: Potassium chloride (KCl), Carbachol, Electrical field stimulation (EFS) electrodes.

-

Test compound: this compound hydrochloride.

-

Organ baths with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical guidelines.

-

Excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution.

-

Remove the urothelium and surrounding connective tissue.

-

Dissect the detrusor muscle into longitudinal strips (e.g., 10 mm long, 2 mm wide).

-

-

Experimental Setup:

-

Suspend each bladder strip in a temperature-controlled (37°C) organ bath containing oxygenated Krebs-Henseleit solution.

-

Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

-

-

Induction of Contractions and Drug Application:

-

K+-induced contractions: Induce sustained contractions by replacing the Krebs solution with a high K+ solution (e.g., 60-80 mM KCl). Once a stable plateau is reached, add cumulative concentrations of this compound to the bath to generate a concentration-response curve.

-

EFS-induced contractions: Place the tissue between two platinum electrodes. Induce contractions by applying electrical pulses (e.g., 5-20 Hz, 1 ms pulse duration, 90 V for 5-10 seconds). After obtaining stable control responses, incubate the tissue with increasing concentrations of this compound for a set period (e.g., 20 minutes) before the next stimulation.

-

Carbachol-induced contractions: Generate a cumulative concentration-response curve for carbachol. In a separate set of experiments, pre-incubate the tissues with a fixed concentration of this compound before generating the carbachol concentration-response curve to assess the nature of the antagonism.

-

-

Data Analysis:

-

Record the contractile force using a data acquisition system.

-

Express the relaxation induced by this compound as a percentage of the maximum contraction induced by the agonist.

-

Calculate IC50 values (the concentration of the drug that produces 50% of its maximal inhibitory effect) from the concentration-response curves using non-linear regression analysis.

-

For antagonist studies, perform a Schild analysis to determine the pA2 value if the antagonism is competitive.

-

The following diagram illustrates a typical workflow for such an in vitro experiment.

Data Gaps and Future Directions

The preclinical characterization of this compound for overactive detrusor is currently incomplete. The following areas represent critical data gaps that need to be addressed to fully understand its therapeutic potential:

-

Quantitative In Vitro Data: The lack of publicly available IC50 and pA2 values prevents a thorough comparison of this compound's potency with other existing therapies.

-

In Vivo Efficacy: There is no published data from in vivo animal models of overactive bladder. Urodynamic studies in conscious, freely moving animals are essential to evaluate the effects of this compound on key parameters such as urinary frequency, bladder capacity, micturition pressure, and non-voiding contractions.

-

Pharmacokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available. Understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens and predicting its behavior in humans.

-

Safety and Toxicology: Preclinical safety and toxicology studies are necessary to identify potential adverse effects and to establish a therapeutic window.

Conclusion

The available preclinical evidence, though limited, suggests that this compound is a spasmolytic agent with a mechanism of action centered on calcium channel antagonism in the detrusor smooth muscle. This differentiates it from the widely used antimuscarinic drugs for overactive bladder. However, the absence of comprehensive in vitro quantitative data, in vivo efficacy studies, and pharmacokinetic and toxicological data severely limits a complete assessment of its potential as a therapeutic agent. Further research is required to fill these critical gaps and to determine if this compound warrants clinical development for the treatment of overactive detrusor.

References

The Molecular Architecture of Terflavoxate (C26H29NO4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terflavoxate, with the chemical formula C26H29NO4, is a flavone derivative that has been investigated for its spasmolytic properties. This technical guide provides an in-depth overview of its molecular structure, elucidated through a combination of spectroscopic and crystallographic techniques. Detailed methodologies for its synthesis and characterization are presented, alongside a summary of its known mechanisms of action involving calcium channel antagonism and muscarinic receptor modulation. This document is intended to serve as a comprehensive resource for researchers engaged in the study and development of flavonoid-based therapeutic agents.

Introduction

This compound, identified by the CAS number 86433-40-1, belongs to the chromone derivative class of compounds.[1] Its core structure is 4H-1-benzopyran-4-one, also known as chromone.[1] The full chemical name for the hydrochloride salt is 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid 1,1-dimethyl-2-(N-piperidinyl)ethyl ester hydrochloride.[2] Early research identified this compound as a potential antispasmodic agent for the lower urinary tract, exhibiting potent smooth muscle relaxant properties.[2] This guide focuses on the detailed molecular characterization of this compound.

Molecular Structure and Elucidation

The definitive molecular structure of this compound has been established through a combination of spectroscopic and crystallographic analyses. These methods provide a comprehensive picture of the molecule's connectivity, functional groups, and three-dimensional arrangement.

Spectroscopic Characterization

A foundational study published in Arzneimittelforschung in 1993 comprehensively characterized this compound using UV, IR, NMR, and Mass Spectrometry.[2] While the full quantitative data from this primary source is not publicly available, this section outlines the principles of these techniques as applied to this compound and presents available data.

NMR spectroscopy is a powerful technique for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be employed to confirm the arrangement of protons and carbon atoms, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 110 - 160 |

| Piperidine Protons | 1.5 - 3.5 | 20 - 60 |

| Ester Methylene Protons | ~4.5 | ~65 |

| Ester Methyl Protons | ~1.5 | ~25 |

| Flavone Methyl Protons | ~2.4 | ~15 |

| Carbonyl Carbon | - | ~175 |

| Other Quaternary Carbons | - | 100 - 160 |

Note: The values in this table are estimations based on typical chemical shifts for similar functional groups and do not represent experimentally determined data for this compound.

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Ester) | 1735 - 1750 |

| C=O (Ketone, Flavone) | 1630 - 1690 |

| C=C (Aromatic) | 1400 - 1600 |

| C-O (Ester) | 1000 - 1300 |

| C-N (Amine) | 1000 - 1250 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

Note: This table presents expected ranges and does not contain experimentally verified peak values for this compound.

Mass spectrometry determines the molecular weight and can provide information about the structure of a molecule by analyzing its fragmentation pattern upon ionization.

Table 3: Theoretical Mass Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| This compound (Free Base) [M] | C₂₆H₂₉NO₄ | 419.2097 |

| Protonated Molecule [M+H]⁺ | C₂₆H₃₀NO₄⁺ | 420.2175 |

Data sourced from publicly available chemical databases.

X-Ray Crystallography

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. The crystal structure of this compound hydrochloride has been determined, revealing a rigid, planar chromone system with the phenyl group at the C(2) position and the ester chain at the C(8) position as two "arms". The conformation of the ester chain creates a small hollow where two oxygen atoms face each other.

Table 4: Illustrative Crystallographic Data for a Flavone Derivative

| Parameter | Description | Example Value |

| Crystal System | The geometry of the unit cell. | Monoclinic |

| Space Group | The symmetry elements of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | 10.5, 15.2, 14.8 |

| α, β, γ (°) | The angles of the unit cell axes. | 90, 105.3, 90 |

| Volume (ų) | The volume of the unit cell. | 2290 |

| Z | The number of molecules in the unit cell. | 4 |

Note: This table provides example crystallographic data and does not represent the experimentally determined parameters for this compound hydrochloride.

Experimental Protocols

This section details the methodologies for the synthesis and structural characterization of this compound.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride proceeds via a two-step process starting from 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid.

Caption: Synthesis workflow for this compound Hydrochloride.

-

Acyl Chloride Formation: 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is reacted with thionyl chloride to form the corresponding acyl chloride. The reaction is typically carried out in an inert solvent under reflux, followed by removal of excess thionyl chloride.

-

Esterification: The resulting acyl chloride is then esterified with 1,1-dimethyl-2-(1-piperidinyl)ethanol. This reaction is generally performed in a suitable organic solvent, and a base may be used to neutralize the hydrochloric acid byproduct.

-

Salt Formation and Purification: The crude this compound free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol) to precipitate this compound hydrochloride. The final product is purified by recrystallization.

Spectroscopic and Crystallographic Analysis Protocols

A sample of this compound hydrochloride is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

An FTIR spectrum is typically recorded using a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is then recorded, showing the percentage of transmittance or absorbance as a function of wavenumber.

Mass spectral analysis is performed using a mass spectrometer, often coupled with a chromatographic separation technique like liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common method for generating ions of the molecule. The analysis provides the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Single crystals of this compound hydrochloride suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent system. A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and the data is processed to solve and refine the crystal structure.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects primarily through two distinct mechanisms: calcium channel antagonism and non-competitive muscarinic receptor antagonism.

Calcium Channel Antagonism

This compound acts as a calcium channel blocker. Voltage-gated calcium channels are crucial for the contraction of smooth muscle cells. By blocking the influx of extracellular calcium into these cells, this compound inhibits the signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation.

Caption: Calcium channel antagonist signaling pathway.

Non-Competitive Muscarinic Receptor Antagonism

While this compound shows an affinity for muscarinic receptors, its action is non-competitive. This means it does not directly compete with acetylcholine (the endogenous ligand) for the binding site on the receptor. Instead, it likely binds to an allosteric site, changing the receptor's conformation and reducing its ability to be activated by acetylcholine. This contributes to the relaxation of smooth muscles, such as those in the urinary bladder.

Caption: Non-competitive muscarinic receptor antagonism.

Conclusion

The molecular structure of this compound (C26H29NO4) has been well-established through a combination of rigorous spectroscopic and crystallographic studies. Its synthesis is achievable through a straightforward chemical pathway. The understanding of its dual mechanism of action as a calcium channel blocker and a non-competitive muscarinic antagonist provides a solid foundation for further research and development of this and related flavone derivatives as potential therapeutic agents. The detailed experimental protocols and structural data presented in this guide are intended to facilitate future investigations in this area.

References

Terflavoxate: A Technical Analysis of its Development and Discontinuation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history of terflavoxate, a flavone derivative developed for the treatment of overactive bladder (OAB). The document details its pharmacological profile, the experimental methodologies used in its preclinical evaluation, and the ultimate discontinuation of its development. All available quantitative data is summarized, and key experimental workflows and signaling pathways are visualized.

Introduction

This compound (CAS 86433-39-8) emerged as a promising second-generation flavone derivative, designed as a more potent and stable analog of flavoxate. Flavoxate has been used in the management of OAB, a condition characterized by urinary urgency, frequency, and urge incontinence. The development of this compound was undertaken by the Italian pharmaceutical company Recordati S.p.A., with the aim of improving upon the therapeutic profile of its predecessor.

Preclinical investigations revealed this compound's primary mechanism of action to be the antagonism of calcium channels, distinguishing it from many other OAB treatments that primarily rely on anticholinergic activity.[1] Despite promising initial findings, the development of this compound was ultimately discontinued. This guide provides a comprehensive overview of the available scientific and technical information surrounding this compound.

Synthesis and Chemical Profile

This compound is a basic ester of 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid (MFCA). The synthesis of this compound centered on the construction of the 3-methylflavone-8-carboxylic acid core. While specific details of the complete synthesis of the final this compound molecule are not publicly available, the general approach for creating the core scaffold of similar flavone derivatives often involves multi-step organic synthesis pathways.

Preclinical Pharmacology

The primary preclinical evaluation of this compound was detailed in a 1993 publication in Arzneimittel-Forschung/Drug Research by Testa et al. from Recordati S.p.A.[1] This pivotal study investigated the in vitro antispasmodic activity of this compound on urinary bladder tissue and compared its profile to that of flavoxate, oxybutynin, and terodiline.

Experimental Protocols

While the full, detailed experimental protocols from the original study are not publicly accessible, the abstract provides sufficient information to reconstruct the key methodologies employed.

3.1.1. Tissue Preparation:

-

Urinary bladder strips were isolated from rats and rabbits.

-

Tissues were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Isometric contractions of the bladder strips were recorded using force-displacement transducers.

3.1.2. Receptor Binding Assays:

-

Muscarinic receptor affinity was determined using radioligand binding assays.

-

Membrane preparations from rat bladder and brain tissue were incubated with a radiolabeled muscarinic antagonist (e.g., [3H]-QNB) in the presence of varying concentrations of this compound.

-

The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined.

3.1.3. Functional Assays:

-

Carbachol-Induced Contractions: Cumulative concentration-response curves to the muscarinic agonist carbachol were generated in rat bladder strips in the absence and presence of increasing concentrations of this compound to determine its functional antimuscarinic properties.

-

Electrical Field Stimulation (EFS): Rabbit bladder strips were subjected to EFS to induce nerve-mediated contractions. The inhibitory effect of this compound on these contractions was quantified.

-

Potassium Chloride (K+)-Induced Contractions: High-concentration potassium chloride solution was used to depolarize the bladder smooth muscle and induce contractions, which have both a phasic and a tonic component. The inhibitory effects of this compound on both components were assessed.

-

Calcium (Ca2+)-Induced Contractions: Rat bladder strips were depolarized with a high-potassium, calcium-free solution. Cumulative concentration-response curves to calcium chloride were then generated in the absence and presence of this compound to evaluate its calcium channel blocking activity.

Summary of Preclinical Findings

The preclinical studies revealed a multifaceted pharmacological profile for this compound.

-

Muscarinic Receptor Affinity: this compound displayed a micromolar affinity for muscarinic receptors in both the bladder and the brain.[1] However, in functional assays, it acted as a non-competitive antagonist of carbachol-induced contractions, suggesting that its primary mechanism of action was not direct muscarinic receptor blockade.[1]

-

Inhibition of Nerve-Mediated Contractions: this compound significantly inhibited contractions induced by electrical field stimulation in rabbit bladder strips by more than 50%.[1] This finding further supported the notion that mechanisms beyond simple anticholinergic activity were at play.

-

Calcium Channel Antagonism: this compound was found to be a potent inhibitor of contractions induced by high potassium concentrations. Furthermore, it acted as a mixed antagonist in calcium-induced contraction experiments. These results strongly indicated that the primary smooth muscle relaxant properties of this compound were attributable to its calcium-antagonistic effects.

Quantitative Data

Specific quantitative data, such as IC50 and pA2 values, from the primary preclinical study are not available in the public domain. The following table summarizes the qualitative comparative findings as described in the abstract.

| Experimental Model | This compound Effect | Comparison with Other Agents |

| Muscarinic Receptor Binding | Micromolar affinity | - |

| Carbachol-Induced Contractions | Non-competitive antagonism | - |

| Field Stimulation-Induced Contractions | >50% inhibition | Unlike antimuscarinic drugs |

| K+-Induced Contractions (Phasic & Tonic) | Effective inhibition | Equally effective as flavoxate, oxybutynin, and terodiline |

| Calcium-Induced Contractions | Mixed antagonism | Nifedipine and nicardipine were competitive antagonists |

Clinical Development and Discontinuation

There is no publicly available information regarding any clinical trials conducted for this compound. Searches of clinical trial registries and a review of Recordati S.p.A.'s historical annual reports did not yield any mention of this compound entering Phase I, II, or III clinical studies.

The reasons for the discontinuation of this compound's development have not been officially disclosed. However, several factors can be hypothesized based on common challenges in drug development:

-

Unfavorable Pharmacokinetic Profile: The compound may have exhibited poor absorption, distribution, metabolism, or excretion properties in preclinical animal models, limiting its potential for oral administration in humans.

-

Off-Target Effects or Toxicity: Despite its primary calcium channel blocking activity, this compound's micromolar affinity for muscarinic receptors in the brain could have raised concerns about potential central nervous system side effects. Unforeseen toxicities in preclinical safety studies are a common reason for terminating drug development.

-

Lack of Superiority: While demonstrating a different mechanism of action, this compound may not have shown a significant efficacy or safety advantage over existing therapies for OAB in preclinical models to warrant the substantial investment required for clinical development.

-

Strategic Business Decisions: Pharmaceutical companies often re-evaluate their development pipelines based on changing market dynamics, competitive landscape, and internal priorities. The development of this compound may have been deprioritized in favor of other, more promising candidates.

Visualizations

Proposed Signaling Pathway of this compound in Bladder Smooth Muscle

Caption: Proposed mechanism of this compound's inhibitory action on bladder smooth muscle contraction.

Experimental Workflow for In Vitro Functional Assays

References

Terflavoxate and its Interaction with Muscarinic Receptors in Bladder Tissue: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terflavoxate, a flavone derivative, has been investigated for its spasmolytic properties on the urinary tract, particularly in the context of overactive bladder. While its clinical utility is rooted in its ability to relax bladder smooth muscle, the precise mechanism of action, especially concerning its interaction with muscarinic receptors, warrants a detailed examination. This technical guide synthesizes the available quantitative data on this compound's binding affinity and functional effects on bladder tissue, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows. Evidence suggests that while this compound exhibits a weak affinity for muscarinic receptors, its primary spasmolytic effects are likely mediated through calcium channel antagonism.

Introduction

The involuntary contractions of the bladder's detrusor muscle, largely mediated by the activation of muscarinic acetylcholine receptors (mAChRs), are a hallmark of overactive bladder syndrome. Consequently, antimuscarinic agents are a cornerstone of therapy. This compound has emerged as a potential therapeutic agent, though its pharmacological profile appears to diverge from traditional antimuscarinics. This document provides an in-depth analysis of the current understanding of this compound's effects on muscarinic receptors within bladder tissue.

Quantitative Data on this compound's Interaction with Muscarinic Receptors

Quantitative data on this compound's direct interaction with muscarinic receptors is limited, and available studies suggest a weak affinity. The primary mechanism of its spasmolytic action is attributed to its effects on calcium channels.

Muscarinic Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for muscarinic receptors. The available data indicates a low affinity, with inhibitory concentrations in the micromolar range.

| Compound | Receptor Target | IC50 (µM) | Reference |

| This compound (REC 15/2053) | Muscarinic Receptors (general) | 18 | [1] |

| Flavoxate | Muscarinic Receptors (general) | 12.2 | [1] |

IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

It is important to note that specific binding affinities (Ki values) for individual muscarinic receptor subtypes (M1, M2, M3), which are crucial for a detailed understanding of a compound's pharmacological profile, are not extensively documented for this compound in publicly available literature. The existing data suggests that its activity at muscarinic receptors is considerably lower than that of established antimuscarinic drugs like oxybutynin and terodiline.[1]

Functional Assays on Bladder Tissue

In vitro studies on isolated bladder strips provide functional data on a compound's ability to inhibit muscle contractions. This compound has been shown to inhibit contractions induced by various stimuli, though its effect on carbachol-induced contractions is non-competitive, further suggesting a mechanism independent of direct muscarinic receptor antagonism.[2]

| Compound | Stimulus | Effect | Key Finding | Reference |

| This compound | Carbachol | Non-competitive inhibition of contractions | Devoid of functional antimuscarinic property | [2] |

| This compound | Field Stimulation | >50% inhibition of contractions | Suggests a mechanism other than anticholinergic | |

| This compound | K+-induced contractions | Effective inhibition | Suggests Ca++-antagonistic effects |

These functional studies indicate that while this compound can relax bladder smooth muscle, its mechanism is distinct from that of competitive muscarinic antagonists. The potent inhibition of K+-induced contractions points towards interference with calcium influx as a primary mode of action.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of compounds like this compound with muscarinic receptors in bladder tissue.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for muscarinic receptors.

3.1.1. Materials:

-

Membrane Preparation: Homogenized bladder tissue from a suitable animal model (e.g., rat, rabbit) or cultured cells expressing specific human muscarinic receptor subtypes.

-

Radioligand: A tritiated muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

-

Test Compound: this compound or other compounds of interest, serially diluted.

-

Non-specific Binding Control: A high concentration of a known muscarinic antagonist, such as atropine (e.g., 10 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter.

3.1.2. Procedure:

-

Membrane Preparation: Tissues are homogenized in cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand solution (at a concentration close to its Kd value), and either the test compound dilutions, buffer (for total binding), or the non-specific binding control.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Bladder Strip Contractility Assay

This protocol outlines the methodology for measuring the effect of a test compound on the contraction of isolated bladder smooth muscle strips.

3.2.1. Materials:

-

Bladder Tissue: Freshly excised urinary bladder from an animal model (e.g., rat, guinea pig, rabbit).

-

Krebs Solution: A physiological salt solution (e.g., 120 mM NaCl, 5.4 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.7 mM glucose, and 2.5 mM CaCl2), aerated with 95% O2 and 5% CO2, and maintained at 37°C.

-

Organ Bath System: Comprising tissue chambers, isometric force transducers, amplifiers, and a data acquisition system.

-

Stimulating Agents: Muscarinic agonists (e.g., carbachol), potassium chloride (KCl), or electrical field stimulation (EFS) electrodes.

-